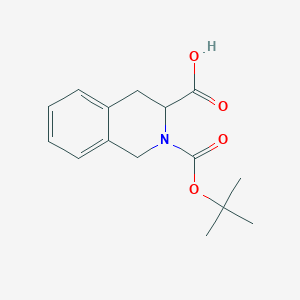

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

説明

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-THIQ-3-COOH) is a chiral bicyclic amino acid derivative featuring a tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxylic acid moiety at position 2. This compound is widely used in peptide synthesis and medicinal chemistry due to its rigid structure, which mimics (S)-proline, enabling the stabilization of peptide conformations . Its Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions (e.g., HCl/MeOH) . Boc-THIQ-3-COOH serves as a key intermediate in synthesizing opioid receptor antagonists, PPARγ agonists, and enantioselective catalysts .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPVZPNLMJDJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370856 | |

| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151838-62-9 | |

| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Optimization

The synthesis begins with D-tyrosine, which undergoes cyclization with formaldehyde under acidic conditions to form (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Introducing Boc protection at the 2-position via di-tert-butyl dicarbonate in tetrahydrofuran (THF) affords Boc-Tic-OH. Critical modifications include:

-

Low-temperature cyclization (0–5°C) to minimize racemization.

-

Solvent optimization using THF, which enhances reaction homogeneity and reduces side products.

This method achieves 95% yield in the cyclization step, with ≤7% racemization, and an overall yield of 43% over four steps.

Table 1: Key Parameters for Modified Pictet-Spengler Synthesis

| Parameter | Condition | Yield/Racemization |

|---|---|---|

| Cyclization Temperature | 0–5°C | 95% yield |

| Boc Protection Solvent | THF | 98% conversion |

| Final Recrystallization | Ethanol/water | 99.4% ee |

Phosgenation and tert-Butylamine Addition Strategy

A patent-pending method leverages phosgene-mediated carboxamide formation to construct Boc-Tic-OH derivatives. Although primarily targeting N-tert-butyl carboxamides, this approach provides insights into Boc-group compatibility.

Table 2: Phosgenation Reaction Conditions

| Parameter | Condition | Outcome |

|---|---|---|

| Phosgene Equivalents | 1.3 | 75–80% yield |

| Solvent | Ethyl acetate | High solubility |

| Reaction Temperature | 50–125°C (phosgenation) | Rapid cyclization |

This method’s key advantage is eliminating intermediate isolation , streamlining production. However, phosgene’s toxicity necessitates stringent safety protocols.

Alkylation and Acylation Approaches for Functionalization

J-STAGE studies demonstrate post-synthetic modifications of Boc-Tic-OH derivatives, highlighting strategies for introducing diverse substituents.

7-Hydroxy Group Alkylation

The 7-hydroxy group in methyl Boc-Tic-OH undergoes alkylation with oxazole derivatives (e.g., 2a–c ) using K₂CO₃ and tetraethylammonium fluoride hydrate. Subsequent Boc deprotection with HCl/HCO₂H yields 7-alkylated Tic-OH derivatives.

Acylation and Ester Hydrolysis

Acylation with carboxylic acids (e.g., 8A–G ) via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produces amides, which are hydrolyzed to acids using LiOH.

Table 3: Alkylation and Acylation Conditions

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Alkylation | K₂CO₃, tetraethylammonium fluoride | 70–85% |

| Acylation | EDC·HCl, R-COOH | 65–90% |

| Hydrolysis | LiOH, aqueous THF | 80–95% |

Recrystallization and Enantiomeric Excess Enhancement

Racemization during synthesis is mitigated via recrystallization optimization . Ethanol/water mixtures (3:1 v/v) enhance Boc-Tic-OH’s enantiomeric excess (ee) from 93% to 99.4% .

Solvent Selection and Crystal Growth

-

Ethanol/water achieves optimal solubility differentials for Boc-Tic-OH.

-

Slow cooling (0.5°C/min) promotes large crystal formation, reducing impurity entrapment.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Boc-Tic-OH Synthesis

| Method | Yield (%) | ee (%) | Safety Considerations |

|---|---|---|---|

| Pictet-Spengler | 43 | 99.4 | Low toxicity reagents |

| Phosgenation | 45–56 | 98.5 | Phosgene handling |

| Alkylation-Acylation | 50–60 | 97.0 | Multi-step purification |

The Pictet-Spengler method excels in enantiomeric purity and scalability, while phosgenation offers faster intermediate processing. Alkylation-acylation routes provide versatility for derivative synthesis but require extensive purification .

化学反応の分析

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection yields the free amine, which can then undergo further functionalization.

科学的研究の応用

Molecular Formula and Weight

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.31 g/mol

Structural Features

The compound features a tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This configuration enhances its stability and reactivity in synthetic applications.

Chemical Identifiers

- CAS Number : 78879-20-6

- PubChem CID : 664088

- IUPAC Name : (S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Pharmaceutical Development

Boc-Tic-OH is utilized in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structural attributes allow for the development of compounds that can interact effectively with biological targets.

Case Study: Synthesis of Neuroprotective Agents

Research has demonstrated that derivatives of Boc-Tic-OH can be synthesized to produce neuroprotective agents that exhibit beneficial effects in models of neurodegeneration. The ability to modify the Boc group facilitates the creation of diverse compounds with tailored pharmacological properties.

Peptide Synthesis

The compound serves as a key intermediate in peptide synthesis, particularly in the formation of cyclic peptides. The Boc protecting group is widely used for its ease of removal under mild conditions, making it ideal for sequential synthesis processes.

Example: Synthesis of Cyclic Peptides

In a study focusing on cyclic peptides, Boc-Tic-OH was employed as a building block to create cyclic structures with enhanced stability and bioactivity. The resulting peptides showed promising activity against cancer cell lines, indicating the potential for therapeutic applications.

Medicinal Chemistry

Boc-Tic-OH is also explored in medicinal chemistry for its role in drug design. Its ability to form stable complexes with various receptors makes it a candidate for further exploration in drug discovery programs.

Insight: Structure-Activity Relationship Studies

Studies have indicated that modifications to the Boc-Tic-OH structure can lead to significant changes in biological activity. This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates derived from this compound.

作用機序

The mechanism of action of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to yield the free amine .

類似化合物との比較

(a) KY-021

- Structure : (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-THIQ-3-COOH.

- Key Features : Retains the (S)-configuration and carboxylic acid group but replaces the Boc with a benzyl group and introduces an oxazole-based side chain.

- Activity : Potent PPARγ agonist (EC50 = 11.8 nM) with anti-diabetic effects, reducing plasma glucose and triglycerides in animal models .

- Advantage Over Boc-THIQ-3-COOH : Enhanced bioavailability (Cmax = 6.6 µg/mL in mice) and therapeutic efficacy in metabolic disorders .

(b) Compound 14i

- Structure: (S)-2-[(2E,4E)-Hexadienoyl]-7-(2-{5-methyl-2-[(1E)-5-methylhexen-1-yl]oxazol-4-yl}ethoxy)-THIQ-3-COOH.

- Key Features: Incorporates a hexadienoyl group and a branched oxazole side chain.

- Activity : Dual-action PPARγ agonist (EC50 = 0.03 µM) and PTP-1B inhibitor (IC50 = 1.18 µM), offering synergistic anti-diabetic effects .

(c) 7-Chloro-Boc-THIQ-3-COOH

- Structure : Boc-protected (3S)-7-chloro-THIQ-3-COOH.

- Application : Used in asymmetric hydrogenation catalysts (up to 94% ee) .

Stereochemical Variants

(a) (R)-Boc-THIQ-3-COOH

- Structure : (R)-enantiomer of Boc-THIQ-3-COOH.

- Activity: Used in κ-opioid receptor antagonists (e.g., compound III-5), demonstrating nanomolar affinity .

- Comparison : Stereochemistry dictates target selectivity; the (R)-form is preferred for opioid modulation, while the (S)-form dominates metabolic applications .

Functional Group Modifications

(a) Sulfonyl Derivatives

(b) Thiazole-Containing Analogues

- Example : 2-[(4-Methyl-1,3-thiazol-5-yl)carbonyl]-THIQ-3-COOH.

- Structure : Substitutes Boc with a thiazole-carbonyl group.

- Application : Explored for antimicrobial activity due to thiazole’s heterocyclic reactivity .

生物活性

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) is a derivative of tetrahydroisoquinoline, a structural motif prevalent in various biologically active compounds. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of Boc-Tic-OH, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 78879-20-6

- IUPAC Name : (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Boc-Tic-OH exhibits biological activity primarily through its interaction with Bcl-2 family proteins, which play critical roles in regulating apoptosis in cancer cells. Research indicates that Boc-Tic-OH and its analogs can inhibit anti-apoptotic Bcl-2 proteins, leading to increased apoptosis in cancer cells.

Key Findings:

- Binding Affinity : In a study involving various tetrahydroisoquinoline derivatives, Boc-Tic-OH demonstrated significant binding affinity for Bcl-2 and Mcl-1 proteins with an inhibition constant (Ki) of approximately 5.2 µM .

- Induction of Apoptosis : MTT assays revealed that Boc-Tic-OH can induce apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .

- Anti-proliferative Effects : The compound exhibited anti-proliferative effects against several cancer cell lines, suggesting its potential as an anticancer agent .

Preclinical Studies

Several studies have investigated the biological activity of Boc-Tic-OH and related compounds:

Case Studies

- Cancer Therapy : A series of experiments indicated that Boc-Tic-OH could serve as a lead compound for developing new anti-cancer drugs targeting Bcl-2 family proteins. The ability to induce apoptosis specifically in cancer cells presents a promising therapeutic avenue.

- Neuropharmacological Applications : Given the structural similarity to neurotransmitter precursors, further research is warranted to explore the neuroprotective effects of Boc-Tic-OH in models of neurodegenerative diseases.

Q & A

Q. Q1. What are the key considerations for synthesizing this compound with high yield?

A modified Pictet-Spengler reaction is commonly employed, utilizing tert-butoxycarbonyl (Boc) protection to enhance enantiomeric control and reduce side reactions. Critical parameters include:

- Temperature control : Maintaining −20°C during imine formation to minimize racemization .

- Catalytic conditions : Use of trifluoroacetic acid (TFA) for Boc deprotection under controlled conditions to preserve stereochemistry .

- Solvent selection : Dichloromethane (DCM) or methanol for optimal cyclization efficiency .

Q. Q2. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers at −20°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .

- Handling : Use chemically resistant gloves (e.g., nitrile) and avoid skin/eye contact. Ensure proper ventilation to mitigate inhalation risks .

Advanced Synthesis and Optimization

Q. Q3. How can enantiomeric excess (ee) be optimized during synthesis?

- Chiral auxiliaries : Employ (R)- or (S)-configured starting materials (e.g., L-tryptophan derivatives) to direct stereochemistry .

- Reaction monitoring : Use chiral HPLC or polarimetry to track ee during the Pictet-Spengler step. Adjust reaction time and temperature if racemization exceeds 5% .

- Additives : Sub-stoichiometric amounts of camphorsulfonic acid (CSA) enhance diastereoselectivity in cyclization .

Q. Q4. What strategies mitigate side reactions during Boc deprotection?

- Acid selection : TFA in DCM (1:10 v/v) minimizes carbocation formation compared to HCl .

- Temperature gradient : Gradual warming from 0°C to room temperature reduces undesired ring-opening byproducts .

Analytical and Purity Assessment

Q. Q5. What analytical techniques resolve co-eluting epimers in HPLC?

- Column selection : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to separate (3R)- and (3S)-isomers .

- Mobile phase pH : Adjust to 6.5–7.0 with ammonium acetate to improve peak resolution for zwitterionic forms .

Q. Q6. How is purity validated for this compound in peptide coupling reactions?

- LC-MS : Confirm molecular ion ([M+H]⁺ or [M−Boc+H]⁺) and assess side products (e.g., tert-butyl carbamate adducts) .

- NMR : Integrate Boc-group protons (δ 1.2–1.4 ppm) to quantify residual protecting groups .

Stability and Environmental Considerations

Q. Q7. What precautions prevent degradation during long-term storage?

Q. Q8. How should accidental spills be managed in lab settings?

- Containment : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Decontamination : Clean surfaces with 70% ethanol followed by sodium bicarbonate to neutralize acidic residues .

Application in Drug Discovery

Q. Q9. How is this compound utilized as a building block in peptidomimetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。